Isotorabine

Description

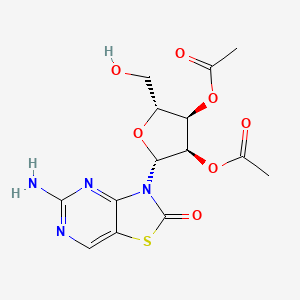

Structure

3D Structure

Properties

CAS No. |

847453-47-8 |

|---|---|

Molecular Formula |

C14H16N4O7S |

Molecular Weight |

384.37 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C14H16N4O7S/c1-5(20)23-9-7(4-19)25-12(10(9)24-6(2)21)18-11-8(26-14(18)22)3-16-13(15)17-11/h3,7,9-10,12,19H,4H2,1-2H3,(H2,15,16,17)/t7-,9-,10-,12-/m1/s1 |

InChI Key |

ZWELIJXAKMASLK-UGKPPGOTSA-N |

SMILES |

CC(=O)OC1C(OC(C1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |

Canonical SMILES |

CC(=O)OC1C(OC(C1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ANA-975; ANA 975; ANA975 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Isotorabine Action

Isotorabine as a Guanosine (B1672433) Analog

Isotorabine is recognized as a guanosine analog. drugbank.comncats.ioncats.io This structural resemblance to guanosine, a naturally occurring nucleoside, is fundamental to its ability to interact with and activate intracellular pattern recognition receptors like TLR7. The design of Isotorabine as a nucleoside analog allows it to be recognized by the cellular machinery involved in processing nucleic acid-like structures, which are the natural ligands for TLR7.

Selective Agonism of Toll-like Receptor 7 (TLR7)

A defining characteristic of Isotorabine is its selective agonism of Toll-like receptor 7 (TLR7). drugbank.comncats.ioacs.orgclinmedjournals.orgdrugbank.comnih.govresearchgate.net TLR7 is an endosomal receptor predominantly expressed in immune cells, including plasmacytoid dendritic cells (pDCs), monocytes, macrophages, and B cells. mdpi.com Activation of TLR7 is crucial for the innate immune response to single-stranded RNA (ssRNA) viruses. Isotorabine's ability to selectively bind and activate TLR7 initiates a cascade of downstream signaling events critical for immune activation.

TLR7 resides in the endosomes of immune cells. Upon encountering its specific ligands, such as viral ssRNA or synthetic agonists like Isotorabine, TLR7 undergoes dimerization. drugbank.commdpi.com This dimerization is a critical step that brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the receptor molecules into close proximity, enabling the recruitment of adapter proteins and the initiation of downstream signaling. While detailed crystallographic data specifically for Isotorabine binding may vary, the general mechanism for small molecule TLR7 agonists involves inducing conformational changes that facilitate receptor dimerization and signalosome assembly. Unlike some natural ligands like viral RNA, which may require cofactors such as guanosine for efficient dimerization, small molecule agonists such as Isotorabine can directly induce this activation process. mdpi.com

Isotorabine belongs to a class of small molecule compounds that target TLR7, alongside agents such as Imiquimod and Resiquimod. While all three compounds function as TLR agonists, they exhibit differences in their specificity and potency.

| Compound | Primary TLR Target(s) | Chemical Class |

| Isotorabine | TLR7 | Nucleoside Analog |

| Imiquimod | TLR7 | Imidazoquinoline |

| Resiquimod | TLR7 and TLR8 | Imidazoquinoline |

Isotorabine is characterized by its selective activity towards TLR7. acs.orgclinmedjournals.orgnih.gov Imiquimod is also primarily recognized as a TLR7 agonist. acs.orgmdpi.commims.comdrugbank.com In contrast, Resiquimod is known to activate both TLR7 and TLR8. acs.orgwikipedia.orgpharmakb.com This difference in target specificity can influence the spectrum of immune responses elicited by these compounds, as TLR7 and TLR8, although related, can activate distinct or overlapping downstream pathways and induce different cytokine profiles depending on the cell type and context.

Ligand-Receptor Binding and Activation Dynamics

Intracellular Signaling Cascades Triggered by Isotorabine

Activation of TLR7 by Isotorabine initiates a well-defined intracellular signaling cascade that is central to the innate immune response.

Upon dimerization, the intracellular TIR domains of activated TLR7 recruit the key adapter protein Myeloid Differentiation Primary Response 88 (MyD88). drugbank.comclinmedjournals.orgclinmedjournals.org This recruitment is a pivotal event that triggers the assembly of a multi-protein complex known as the "Myddosome." The Myddosome typically involves the kinase IRAK4 (IL-1 Receptor-Associated Kinase 4), followed by the recruitment and activation of IRAK1 and TRAF6 (TNF Receptor-Associated Factor 6). drugbank.com This complex serves as a platform for subsequent signal propagation. The MyD88-dependent pathway is a common signaling route for most TLRs (excluding TLR3) and is essential for the induction of pro-inflammatory cytokines and other immune mediators. clinmedjournals.orgclinmedjournals.org

Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Pathway Activation

Induction of Type I Interferon Responses

A significant aspect of Isotorabine's activity is its capacity to induce the production of type I interferons (IFN-I), such as interferon-alpha (IFN-α) and interferon-beta (IFN-β). drugbank.comncats.iowikipedia.org Type I IFNs are a critical part of the innate antiviral response and play a vital role in modulating the adaptive immune system. wikipedia.orgnih.gov The induction of IFN-I by Isotorabine is mediated through the TLR7 signaling pathway, which activates IRF transcription factors (specifically IRF7 in pDCs), leading to the transcription of IFN-I genes. cellsignal.comclinexprheumatol.org These secreted IFNs then act on target cells in an autocrine or paracrine manner by binding to the type I interferon receptor (IFNAR), further amplifying the immune response and inducing the expression of a wide range of interferon-stimulated genes (ISGs). wikipedia.orgclinexprheumatol.orgfrontiersin.org

Modulation of Cytokine and Chemokine Secretion Profiles

Activation of TLR7 by Isotorabine leads to a broad modulation of cytokine and chemokine secretion profiles by immune cells. researchgate.net This involves both the production of pro-inflammatory cytokines and the induction of interferon-stimulated gene products, which include various chemokines and other immune mediators.

Pro-inflammatory Cytokine Production

Isotorabine stimulates the production of various pro-inflammatory cytokines. drugbank.comuni.lunih.gov These cytokines are essential for initiating and amplifying immune responses, recruiting immune cells to the site of infection or inflammation, and orchestrating the activity of different immune cell populations. Key pro-inflammatory cytokines induced by TLR activation include Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12). thermofisher.comsinobiological.comwikipedia.org These cytokines are primarily produced by activated macrophages and dendritic cells and play crucial roles in regulating inflammation, immune cell differentiation, and the development of cell-mediated immunity. thermofisher.comsinobiological.comwikipedia.org

Interferon-Stimulated Gene Product Expression

Beyond direct cytokine induction, Isotorabine's activation of the type I interferon pathway results in the widespread expression of interferon-stimulated genes (ISGs). drugbank.com ISGs encode a diverse array of proteins with various functions, including direct antiviral activity, modulation of immune signaling, and the production of chemokines. nih.govwikipedia.orgmdpi.com These gene products contribute to the host defense by directly inhibiting viral replication, enhancing the sensitivity of cells to interferon signaling, and facilitating the recruitment and activation of immune cells. nih.govwikipedia.org Examples of ISGs include proteins involved in RNA degradation, inhibition of viral protein synthesis, and components of the antigen presentation machinery. mdpi.com

Immunopotentiating Effects on Immune Cell Populations

Isotorabine's activity as a TLR7 agonist leads to the potentiation of several key immune cell populations, enhancing their ability to contribute to an effective immune response. drugbank.comclinmedjournals.org

Dendritic Cell Maturation and Antigen Presentation

Isotorabine promotes the maturation of dendritic cells (DCs). drugbank.comncats.io DCs are professional antigen-presenting cells that are critical for initiating adaptive immune responses. rndsystems.commdpi.com Immature DCs are primarily involved in antigen capture, while mature DCs are characterized by increased expression of MHC molecules and co-stimulatory molecules (such as CD80 and CD86), enhanced cytokine production, and the ability to migrate to lymph nodes to prime T cells. rndsystems.comembopress.org TLR7 activation by Isotorabine triggers the maturation process in DCs, leading to upregulation of these key surface markers and the secretion of cytokines like IL-12, which are essential for driving T cell responses, particularly the differentiation of naive T cells into effector T cells. rndsystems.commdpi.comembopress.org This enhanced maturation and antigen presentation capacity of DCs is crucial for bridging the innate and adaptive immune responses and generating robust antigen-specific immunity. rndsystems.commdpi.com

Influence on T-cell Immune Activation and Potential Exhaustion Mechanisms

Isotorabine, a nucleoside analog, has been identified as an agonist of Toll-Like Receptor 7 (TLR7) drugbank.comresearchgate.netgoogle.com. TLRs are a key family of pattern recognition receptors (PRRs) that play a central role in activating the innate immune system clinmedjournals.org. Activation of TLRs by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) triggers downstream signaling pathways, such as the myeloid differentiation primary response 88 (MyD88) pathway, leading to the induction of innate immune responses, including the release of proinflammatory cytokines and the maturation of dendritic cells clinmedjournals.orgnih.gov. Dendritic cells, in turn, are crucial for presenting antigens and providing co-stimulatory signals necessary for the activation of T cells, bridging the innate and adaptive immune responses nih.gov.

Research suggests that while TLR activation is essential for initiating an immune response, constitutive or chronic activation of TLRs can paradoxically lead to immune suppression, including T-cell immune exhaustion and elimination clinmedjournals.orgclinmedjournals.org. This phenomenon is well-characterized in the context of chronic viral infections, where persistent antigen exposure leads to constitutive activation of various PRRs, ultimately causing immune suppression through T-cell exhaustion clinmedjournals.orgclinmedjournals.org. Similar observations have been noted in certain bacterial and fungal infections clinmedjournals.orgclinmedjournals.org.

The mechanism by which constitutive TLR activation might lead to T-cell exhaustion involves the activation of various pathways that suppress the immune system clinmedjournals.org. These can include the induction of pyroptosis in immune cells, crosstalk with other PRRs like STING, NALP3, and RIG-I, or the modulation of the expression of enzymes and cytokines clinmedjournals.org.

The link between PNP deficiency, elevated purine (B94841) nucleosides (such as guanosine), and immune dysfunction provides a relevant context for understanding the potential effects of Isotorabine clinmedjournals.orgclinmedjournals.org. PNP deficient patients exhibit profound impairment in the T-cell component of their immune systems, a condition characterized by lymphopenia clinmedjournals.orgclinmedjournals.org. While initially providing a model for immunosuppressive agents, a re-evaluation of clinical history and new experimental data suggest that PNP inhibition may have immune-activating effects through the elevation of guanosine and subsequent activation of various TLRs clinmedjournals.org. Studies have shown that guanosine can activate TLR2 and TLR4, and in the presence of RNA, also TLR7 clinmedjournals.orgclinmedjournals.org.

Given that Isotorabine is a guanosine analog and a known TLR7 agonist, its interaction with TLR7 could potentially contribute to T-cell activation. However, in scenarios of chronic stimulation, this activation pathway might lead to the aforementioned mechanisms of immune suppression and T-cell exhaustion, similar to the proposed mechanism in PNP deficient patients where constitutive TLR activation due to elevated guanosine may cause immune exhaustion and lymphopenia clinmedjournals.orgclinmedjournals.org.

Chemical Synthesis and Structure Activity Relationship Sar Investigations

Synthetic Methodologies for Isotorabine and Analogs

The synthesis of Isotorabine and its analogs falls under the broader category of nucleoside analog synthesis. These methodologies aim to create molecules that mimic natural nucleosides but possess modified sugar or base moieties to achieve desired pharmacological properties.

Strategies for Nucleoside Analog Synthesis

General strategies for preparing N-nucleoside analogs traditionally involve forming the glycosidic linkage. This often utilizes sugar analogs with a leaving group at the C1' position, which react with a nucleobase analog acting as a nucleophile. nih.govrsc.org Recent innovations in nucleoside analog synthesis have explored both chemical and biocatalytic approaches to achieve step-efficient and environmentally sustainable preparations. nih.govrsc.orgresearchgate.net These innovations offer opportunities to synthesize nucleoside analogs that may be challenging to access through traditional methods. nih.gov C-aryl nucleosides, which feature a carbon-carbon bond between an aromatic core and the sugar moiety, also have specific synthesis strategies, sometimes starting from carbohydrate or aromatic precursors. mdpi.com

Precursor Chemistry and Intermediate Derivatives

In the context of ANA975 synthesis, which utilizes Isotorabine as a building block, the 7-position of the nucleoside base was modified via a key hydro-desulfurization step involving treatment with Raney nickel. researchgate.net Three total syntheses for ANA975 have been described, indicating the exploration of different routes to achieve kilogram-scale production efficiently and cost-effectively. researchgate.net While specific detailed precursors solely for Isotorabine's initial synthesis are not extensively detailed in the provided information, nucleoside synthesis generally involves coupling appropriately modified sugar and base components or modifying existing nucleoside structures.

Prodrug Design and Conversion: The Case of ANA975

ANA975 is an oral prodrug of Isotorabine. researchgate.netnih.govjustia.comdrugbank.com Prodrugs are designed to improve properties such as oral bioavailability and delivery of the active compound. ANA975 is converted to the active Isotorabine through a combined mechanism involving hydrolysis by esterases and oxidation by aldehyde oxidase. researchgate.net Studies have shown that this conversion in plasma is rapid and effective, resulting in plasma Isotorabine exposures comparable to those previously observed to induce immune biomarkers. researchgate.netnih.gov The development of ANA975 aimed to address pharmacokinetic issues and potentially improve the palatability associated with the parent compound, Isotorabine. researchgate.net

Structure-Activity Relationship Studies for Isotorabine Derivatives and Related TLR Agonists

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for optimizing the properties of drug candidates. For Isotorabine and related compounds, SAR investigations have focused on their activity as TLR7 agonists. Current time information in Bangalore, IN.nih.gov

Rationale for Chemical Modifications

The rationale behind chemical modifications of Isotorabine derivatives and related TLR agonists includes improving various pharmacological aspects. These include enhancing potency, increasing selectivity for TLR7 over other TLRs (such as TLR8), improving metabolic stability, increasing aqueous solubility, and optimizing receptor affinity and bioavailability. nih.govrsc.orgmdpi.compatsnap.com For ANA975 specifically, modifications were made to improve pharmacokinetics and enable oral administration. researchgate.net Modifications can also be aimed at reducing potential off-target effects. patsnap.com

Impact of Structural Changes on TLR7 Agonistic Potency and Selectivity

SAR studies on purine-based TLR7 agonists, a related chemotype to Isotorabine, have revealed insights into the impact of structural changes. For instance, the presence of hydroxyl groups at the C8 and C2 positions of the adenine (B156593) core has been shown to be important for boosting interferon (IFN) activity. mdpi.com An amino group at C6 and the introduction of an alkylamino group on the N9 position can increase aqueous solubility. mdpi.com While specific detailed SAR data for Isotorabine derivatives is not extensively provided, studies on related TLR agonists, such as imidazoquinolines, indicate that the position of substituents and the length of alkyl chains can influence TLR7 and TLR8 activity. rsc.org The chemical scaffold, such as the pyrimidine (B1678525) backbone found in some TLR7 agonists like DSP-0509, may contribute to selectivity for TLR7 over TLR8. nih.gov SAR studies have also indicated that certain simple amino-substituents can lead to TLR7 agonism at low nanomolar concentrations. acs.org Modifications at the C8 position of the adenine core have been shown to potentially convert a TLR7 agonist into an antagonist. mdpi.com

Computational Approaches in SAR Elucidation

Computational approaches play a significant role in modern drug discovery and medicinal chemistry, offering valuable tools for understanding and predicting structure-activity relationships (SAR) nih.govnih.gov. These methods allow researchers to explore the relationship between a compound's chemical structure and its biological activity without the need for extensive experimental synthesis and testing, thereby guiding the design and optimization of new molecules. Common computational techniques applied in SAR elucidation include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations nih.gov.

QSAR methods aim to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their observed biological activities nih.gov. These models can then be used to predict the activity of new, untested compounds based on their calculated descriptors. Various statistical methods, including multiple linear regression and more advanced techniques like neural networks, are employed in QSAR modeling nih.gov.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein receptor nih.gov. By simulating the interaction between the ligand and the target binding site, docking studies can provide insights into the key structural features of the ligand that are important for binding and activation or inhibition of the target. This information is crucial for understanding SAR and designing compounds with improved potency and selectivity nih.gov.

Molecular dynamics simulations extend molecular docking by simulating the time-dependent behavior of the ligand-target complex, providing a more dynamic view of their interactions and the stability of the bound state nih.gov. These simulations can help to understand conformational changes and the flexibility of both the ligand and the target, offering deeper insights into the factors governing binding affinity and, consequently, SAR.

Isotorabine is recognized as a small molecule agonist, particularly noted for its activity on Toll-like receptors (TLRs), such as TLR7 or TLR4. Computational methods, such as molecular docking, have been applied to study the interaction of similar TLR agonists, like pyrimido[5,4-b]indoles and euodenine A, with the TLR/MD-2 complex to understand their binding modes and the structural basis for their activity. These types of computational studies would be highly relevant to elucidating the SAR of Isotorabine by providing insights into how modifications to its structure might affect its binding to and activation of TLRs.

Preclinical Immunopharmacological Studies and Therapeutic Research Avenues

In Vitro Immunological Characterization of Isotorabine

In vitro studies are crucial for understanding the direct effects of Isotorabine on various immune cell types and signaling pathways. These studies often involve cell-based assays to assess the activation of specific immune receptors and the subsequent release of cytokines.

Cell-Based Reporter Assays for TLR Activation (e.g., HEK293, THP-1 NF-κB CellSensor Systems)

Toll-like receptors (TLRs) are a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses through signaling pathways like NF-κB activation. acs.orgazolifesciences.com Cell-based reporter assays, such as those utilizing HEK293 or THP-1 cells engineered with NF-κB-inducible reporter systems, are employed to determine if a compound can activate specific TLRs. acs.orgnih.govinvivogen.combpsbioscience.com

HEK293 cells can be stably transfected with individual human TLRs (e.g., TLR2, TLR3, TLR4/MD-2/CD14, TLR5, TLR7, TLR8, or TLR9) along with an NF-κB activation reporter. acs.org Activation of a specific TLR by a compound leads to NF-κB activation and subsequent expression of the reporter gene, which can be quantified. acs.orginvivogen.com THP-1 cells, a human monocytic cell line, endogenously express a range of TLRs and can also be modified to contain an NF-κB-inducible reporter, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase. nih.govinvivogen.combpsbioscience.com Activation of TLRs in these cells by a compound triggers the NF-κB pathway, leading to the production of the reporter protein, which can be measured to indicate TLR activation. nih.govinvivogen.combpsbioscience.com

Research utilizing such reporter systems can provide insights into which specific TLRs, if any, are targeted and activated by Isotorabine. Findings from these assays would typically involve measuring the level of reporter activity (e.g., SEAP activity or luciferase luminescence) in cells treated with Isotorabine compared to untreated cells or cells treated with known TLR agonists. An increase in reporter activity would indicate that Isotorabine is acting as an agonist for the specific TLR expressed by the cell line.

Cytokine Release Assays in Primary Immune Cells (e.g., Mouse Bone Marrow-Derived Dendritic Cells, Human Peripheral Blood Mononuclear Cells)

Cytokine release assays are performed to assess the functional outcome of immune cell activation by a compound, measuring the secretion of various cytokines that play critical roles in regulating immune responses. clinref.comclevelandclinic.orgclevelandclinic.org Primary immune cells, such as mouse bone marrow-derived dendritic cells (BMDCs) and human peripheral blood mononuclear cells (PBMCs), are commonly used for these studies as they represent relevant cell populations involved in initiating and coordinating immune responses. researchgate.netmdpi.complos.orglonza.comnih.govbiorxiv.orgbiorxiv.org

Mouse BMDCs are generated by culturing bone marrow cells in the presence of cytokines like GM-CSF and IL-4, leading to the differentiation of immature DCs that can be matured upon stimulation. mdpi.complos.orgfrontiersin.org Human PBMCs are isolated from peripheral blood and consist of a mixed population of lymphocytes (T cells, B cells, NK cells) and monocytes. lonza.comprimaryimmune.org

When these primary cells are incubated with Isotorabine, the levels of secreted cytokines in the culture supernatant can be quantified using techniques such as ELISA or multiplex assays. nih.gov Cytokines of interest often include pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-12, as well as anti-inflammatory cytokines like IL-10, depending on the expected immunomodulatory profile of the compound. clinref.comthermofisher.com

Detailed research findings in this area would involve presenting data on the concentrations of specific cytokines detected in the supernatant of Isotorabine-treated cells compared to control groups. For example, a study might show that Isotorabine induces a dose-dependent increase in the secretion of certain pro-inflammatory cytokines in mouse BMDCs, suggesting its potential to promote DC maturation and activation. Similarly, experiments with human PBMCs could reveal that Isotorabine stimulates the release of specific cytokines involved in T cell activation or B cell differentiation. researchgate.netnih.govbiorxiv.orgbiorxiv.org

Below is an example of how data from a hypothetical cytokine release assay might be presented:

| Cell Type | Treatment | Cytokine | Concentration (pg/mL) | Fold Change vs. Control |

| Mouse BMDCs | Control | TNF-α | 50 | 1.0 |

| Mouse BMDCs | Isotorabine (X µM) | TNF-α | 250 | 5.0 |

| Mouse BMDCs | Isotorabine (Y µM) | TNF-α | 500 | 10.0 |

| Human PBMCs | Control | IL-6 | 100 | 1.0 |

| Human PBMCs | Isotorabine (X µM) | IL-6 | 400 | 4.0 |

| Human PBMCs | Isotorabine (Y µM) | IL-6 | 800 | 8.0 |

Note: This table presents hypothetical data for illustrative purposes only.

Assessment of In Vivo Immunomodulatory Efficacy in Preclinical Models

Evaluating the immunomodulatory effects of Isotorabine in living organisms using preclinical animal models is essential to understand its systemic effects and potential therapeutic applications. These studies can assess the compound's ability to enhance immune responses in the context of vaccination or to contribute to host defense against infections.

Evaluation as a Vaccine Adjuvant

Vaccine adjuvants are substances added to vaccines to enhance the immune response to the co-administered antigen, often by promoting the activation and maturation of antigen-presenting cells like dendritic cells and stimulating lymphocyte responses. who.int Preclinical studies evaluating Isotorabine as a vaccine adjuvant would typically involve administering a vaccine antigen with and without Isotorabine to animal models and then assessing the resulting immune responses.

Enhancement of Adaptive Immune Responses (e.g., Tetanus Toxoid, Hepatitis B Vaccine Models)

A key aspect of adjuvant evaluation is the assessment of enhanced adaptive immune responses, which include the development of antigen-specific antibodies (humoral immunity) and T cell responses (cell-mediated immunity). azolifesciences.comresearchgate.netlumenlearning.com Models using well-established vaccine antigens like tetanus toxoid (TT) or hepatitis B vaccine are commonly employed. listlabs.comnih.govpei.demdpi.comglobalhep.orgclinmedjournals.orgnih.govseruminstitute.comnih.gov

In a tetanus toxoid model, animals could be immunized with TT alone or TT combined with Isotorabine. The resulting anti-tetanus toxoid antibody titers in the serum would be measured over time using techniques like ELISA. nih.govpei.de An adjuvant effect would be indicated by significantly higher antibody titers in the group receiving TT with Isotorabine compared to the group receiving TT alone. Furthermore, cellular immune responses could be assessed by evaluating antigen-specific T cell proliferation or cytokine production (e.g., IFN-γ, IL-4) by lymphocytes isolated from immunized animals upon restimulation with TT in vitro. nih.govmdpi.com

Similarly, in a hepatitis B vaccine model, animals (such as mice) could be immunized with Hepatitis B surface antigen (HBsAg) with or without Isotorabine. mdpi.comnih.gov The primary outcome would be the measurement of anti-HBsAg antibody levels. globalhep.org Assessment of T cell responses, particularly the induction of HBsAg-specific T cells capable of producing cytokines like IFN-γ, would also be important to evaluate the breadth of the immune response. mdpi.comnih.gov

Data from such studies could be presented in graphs showing antibody titer levels over time or in tables summarizing peak antibody titers and T cell responses in different immunization groups.

Below is an example of how hypothetical data on antibody titers might be presented:

| Immunization Group | Antigen | Adjuvant | Week 4 Antibody Titer (ELISA Units) | Week 8 Antibody Titer (ELISA Units) |

| Control (Saline) | - | - | < detection limit | < detection limit |

| Antigen Alone | TT | - | 100 | 250 |

| Antigen + Isotorabine | TT | Isotorabine | 800 | 2000 |

| Antigen Alone | HBsAg | - | 50 | 150 |

| Antigen + Isotorabine | HBsAg | Isotorabine | 400 | 1200 |

Note: This table presents hypothetical data for illustrative purposes only.

Investigational Role in Anti-Infective Immunity

Beyond its potential as a vaccine adjuvant, Isotorabine's immunomodulatory properties could be investigated for a direct role in enhancing anti-infective immunity. This would involve studying its ability to bolster the host immune response to fight off infections. nih.gov

Research in this area could utilize animal models of infection (e.g., bacterial or viral challenges). Animals could be treated with Isotorabine before or during infection, and outcomes such as pathogen load, survival rates, and immune cell infiltration at the site of infection could be assessed. The rationale for such studies would stem from Isotorabine's ability to activate innate immune pathways or enhance adaptive immune responses, which could contribute to clearing the infection. clevelandclinic.orgnih.govnih.gov For instance, if in vitro studies showed that Isotorabine enhances the function of phagocytic cells or promotes the production of antiviral cytokines, in vivo infection models could be used to determine if these effects translate into improved control of an infectious agent.

Detailed findings would involve presenting data on microbiological outcomes (e.g., bacterial counts in organs, viral titers in tissues) and immunological parameters (e.g., immune cell populations in infected tissues, systemic cytokine levels) in Isotorabine-treated animals compared to untreated or control-treated infected animals.

Studies in Viral Infection Models (e.g., Hepatitis C Virus Replication Inhibition Research)

Research into the immunopharmacological effects of compounds related to purine (B94841) nucleoside phosphorylase (PNP) inhibition includes their potential in viral infection models. While specific studies focusing on Isotorabine's direct inhibition of Hepatitis C Virus (HCV) replication were not detailed in the provided literature, Isotorabine is recognized as a Toll-Like Receptor 7 (TLR7) agonist. wikipedia.orgfishersci.canih.gov TLR agonists, as a class, have demonstrated efficacy in mouse models of viral infections. wikipedia.orgfishersci.ca The broader concept suggests that modulating immune responses through TLR activation could hold therapeutic potential in combating viral pathogens.

Efficacy in Bacterial Infection Models (e.g., Listeria monocytogenes)

Preclinical studies evaluating the efficacy of PNP inhibitors in bacterial infection models have been conducted. For instance, the PNP inhibitor Forodesine has demonstrated anti-bacterial effects in a Listeria monocytogenes mouse infection model. wikipedia.orgfishersci.ca This observed efficacy is consistent with the proposed mechanism whereby PNP inhibition leads to the activation of TLRs and a subsequent enhancement of the immune response. wikipedia.orgfishersci.ca Although direct data for Isotorabine in this specific model were not presented, its activity as a TLR7 agonist wikipedia.orgfishersci.canih.gov aligns with the principle that TLR activation can contribute to improved outcomes in bacterial infections.

Anti-Tumor Immunological Effects in Preclinical Oncology Models (e.g., Syngeneic Mouse Melanoma)

PNP inhibitors have also been investigated for their anti-tumor immunological effects in preclinical oncology models. Studies utilizing a syngeneic B16F10 mouse melanoma model have shown that treatment with PNP inhibitors, such as Forodesine and NTR001, resulted in a significant decrease in tumor volume compared to control groups. wikipedia.orgfishersci.cauni.lu Forodesine treatment also led to a statistically significant increase in antibody titers and a trend towards increased interferon-γ (IFN-γ) levels in mouse vaccine models, further supporting its immune-potentiating effects. wikipedia.orgfishersci.ca These anti-tumor effects are attributed to the immune activation resulting from PNP inhibition and subsequent TLR activation. wikipedia.orgfishersci.cauni.lu While Isotorabine is identified as a TLR7 agonist wikipedia.orgfishersci.canih.gov, specific data detailing its direct anti-tumor effects in melanoma models were not provided in the examined literature; however, its mechanism of action through TLR activation is relevant to this research avenue.

Mechanisms of Immune Activation Associated with Purine Nucleoside Phosphorylase (PNP) Inhibition and Guanosine (B1672433) Elevation

Inhibition or deficiency of Purine Nucleoside Phosphorylase (PNP) leads to an elevation of purine nucleosides, including guanosine and deoxyguanosine, in serum and urine. wikipedia.orgfishersci.caguidetopharmacology.orguiowa.edu This elevation of specific purine nucleosides is proposed as a key mechanism driving immune activation. wikipedia.orgfishersci.cauni.luguidetopharmacology.org Contrary to the historical understanding that PNP deficiency leads to immune suppression, recent data suggest that PNP inhibition may exert immune-activating effects through the elevation of guanosine and the activation of various Toll-Like Receptors (TLRs). wikipedia.orgfishersci.cauni.lu

Guanosine as an Endogenous TLR Ligand (TLR2, TLR4)

Research indicates that guanosine acts as an endogenous ligand for certain TLRs. Studies using HEK293 cells transfected with various TLRs have demonstrated that guanosine exhibits a significant stimulatory effect on human TLR2 and TLR4. wikipedia.orgfishersci.cauni.lu This activation by guanosine was observed at a concentration of 100 µM and was statistically significant compared to control groups. wikipedia.orgfishersci.cauni.lu (See Table 1). Additionally, guanosine and deoxyguanosine have been shown to activate TLR7, particularly in the presence of RNA. wikipedia.orgfishersci.caguidetopharmacology.org Isotorabine itself is known to act as a TLR7 agonist. wikipedia.orgfishersci.canih.gov

Table 1: Activation of Human TLRs by Guanosine (100 µM) in HEK293 Cells

| Compound | TLR2 Activation (Fold Increase vs. Control) | TLR4 Activation (Fold Increase vs. Control) | TLR7 Activation |

| Guanosine | Significant Stimulatory Effect wikipedia.orgfishersci.cauni.lu | Significant Stimulatory Effect wikipedia.orgfishersci.cauni.lu | Activation wikipedia.orgfishersci.caguidetopharmacology.org |

| Inosine | No effect wikipedia.orgfishersci.ca | No effect wikipedia.orgfishersci.ca | Not specified |

| Forodesine | No effect wikipedia.orgfishersci.ca | No effect wikipedia.orgfishersci.ca | Not specified |

Note: Data for TLR activation by deoxyinosine and deoxyguanosine was mentioned but not shown in the source snippet for TLR2/4. wikipedia.orgfishersci.ca Isotorabine is noted separately as a TLR7 agonist. wikipedia.orgfishersci.canih.gov

Interplay Between PNP Inhibitors and TLR Activation Pathways

The interplay between PNP inhibitors and TLR activation pathways is mediated by the accumulation of guanosine. When PNP is inhibited, the breakdown of guanosine is reduced, leading to elevated levels of this purine nucleoside. wikipedia.orgfishersci.caguidetopharmacology.orguiowa.edu Elevated guanosine then acts as an agonist for TLR2 and TLR4, and also TLR7, thereby activating innate immune signaling pathways. wikipedia.orgfishersci.cauni.luguidetopharmacology.org This activation can lead to downstream effects, including the induction of inflammatory cytokines such as IL-18 and IFN-γ, which have been observed to be elevated in PNP deficient patients. wikipedia.orgfishersci.ca The concept is that PNP inhibition, by increasing guanosine levels, effectively triggers TLR-mediated immune responses, contributing to the observed preclinical efficacy in infection and oncology models. wikipedia.orgfishersci.cauni.lu

Advanced Methodologies and Future Directions in Isotorabine Research

Application of Computational Biology and Cheminformatics in TLR Ligand Design

Computational biology and cheminformatics play a crucial role in the discovery and rational design of Toll-Like Receptor (TLR) modulators. These in silico methods allow researchers to analyze the structural and chemical properties of potential ligands and their interactions with TLRs, guiding the synthesis of novel compounds. acs.orgfrontiersin.orgnih.govmdpi.com Approaches include virtual screening, structure-based design, and ligand-based design. acs.orgfrontiersin.orgmdpi.com

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking is a widely used computational technique to predict the binding orientation (pose) and affinity of small molecules, like Isotorabine, within the binding site of a target receptor, such as TLR7. acs.orgfrontiersin.orgmdpi.commdpi.commdpi.comresearchgate.net This method helps to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the receptor-ligand complex. mdpi.commdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the receptor-ligand complex over time. acs.orgmdpi.commdpi.comresearchgate.netnih.gov MD simulations can reveal conformational changes in the receptor or ligand upon binding and provide more accurate estimates of binding free energies. mdpi.comnih.gov These simulations are valuable for characterizing receptor-ligand interactions and guiding structure-based drug design, offering insights into how compounds like Isotorabine might interact with and activate TLR7. nih.gov Studies on other TLR ligands have utilized MD simulations to understand selectivity mechanisms and conformational changes upon agonist binding. nih.gov

In Silico Screening for Novel TLR Modulators

In silico screening, also known as virtual screening (VS), involves computationally sifting through large libraries of chemical compounds to identify potential candidates with desired properties, such as binding affinity for a specific TLR. acs.orgfrontiersin.orgnih.govmdpi.comresearchgate.net Both structure-based VS, which relies on the 3D structure of the receptor, and ligand-based VS, which uses the properties of known active ligands, are applied in the search for novel TLR modulators. frontiersin.orgmdpi.com This methodology can accelerate the discovery process by prioritizing compounds for experimental testing. acs.orgnih.gov In the context of Isotorabine research, in silico screening could be used to identify novel chemical entities with similar activity profiles or to discover new TLR7 agonists or antagonists. Studies have successfully used VS techniques to find novel scaffolds for TLR modulators. acs.orgfrontiersin.orgnih.govmdpi.com

High-Throughput Screening (HTS) Platforms for Innate Immune Receptor Activators

High-Throughput Screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of vast numbers of compounds for their ability to modulate biological targets, including innate immune receptors like TLRs. acs.orgnih.govbiorxiv.orgacs.orgnih.govplos.org HTS platforms are designed to quickly identify compounds that activate or inhibit specific immune signaling pathways. acs.orgnih.govplos.org This is particularly useful for identifying small molecule stimulators of the innate immune system. acs.orgacs.orgplos.org HTS campaigns have been successfully employed to discover novel TLR agonists by screening large compound libraries in cell-based assays. acs.org

Development of Novel Assay Technologies (e.g., Förster Resonance Energy Transfer Assays)

The effectiveness of HTS relies heavily on the development of sensitive and robust assay technologies. For studying innate immune receptor activators, cell-based reporter assays are commonly used. nih.govplos.orgfrontiersin.org These assays typically involve cells engineered to express a specific TLR and a reporter gene (e.g., luciferase or fluorescent protein) whose expression is driven by a promoter responsive to the downstream signaling pathway activated by the TLR (e.g., NF-κB or IRF pathways). acs.orgacs.orgnih.govplos.orgfrontiersin.org Activation of the TLR by a ligand leads to a measurable signal from the reporter. nih.govplos.orgfrontiersin.org While Förster Resonance Energy Transfer (FRET) assays are a type of technology used in biological research, cell-based reporter systems measuring readouts like NF-κB activation or cytokine production are prominent examples of assays developed for HTS in the context of TLR activation. acs.orgacs.orgfrontiersin.org These novel assay technologies allow for the rapid and quantitative assessment of the biological activity of potential innate immune receptor activators. nih.govplos.orgfrontiersin.org

Systems Immunology Approaches to Characterize Isotorabine's Immune Landscape Modulation

Systems immunology involves a holistic approach to understanding the immune system by studying its components and their interactions as a complex network. This field utilizes high-dimensional data and computational modeling to gain a comprehensive view of immune responses. Applying systems immunology to the study of Isotorabine can provide a deeper understanding of how this TLR7 agonist modulates the entire immune landscape, beyond just the immediate downstream effects of TLR7 activation. frontiersin.orgfrontiersin.orgacs.org This approach can help to characterize the complex interplay between different immune cell types and signaling pathways influenced by Isotorabine, potentially revealing broader effects on both innate and adaptive immunity. frontiersin.orgfrontiersin.orgacs.org Research on other TLR agonists has shown their ability to reshape the tumor microenvironment and influence the function of various immune cells, highlighting the value of a systems-level analysis. frontiersin.orgfrontiersin.org

Innovation in Analytical Techniques for Isotorabine's Biological Activity Assessment

Assessing the biological activity of compounds like Isotorabine requires sensitive and specific analytical techniques. Cell-based assays are fundamental for measuring the functional outcome of TLR activation, such as the induction of cytokine production (e.g., TNF, IL-6, IL-8) by immune cells exposed to the compound. acs.orgmdpi.commdpi.comnih.govnih.gov Techniques like ELISA or Luminex assays are commonly used to quantify cytokine levels in cell culture supernatants. nih.gov

Beyond functional assays, analytical techniques are also crucial for characterizing the compound itself and its formulations, which can impact biological activity. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of Isotorabine, while dynamic light scattering (DLS) might be employed to analyze the size and distribution of particles in formulated versions of the compound. nih.gov These analytical methods provide essential data for correlating the chemical properties and formulation characteristics of Isotorabine with its observed biological effects. nih.gov

Strategic Outlook for Isotorabine-Derived Immunotherapeutics

Isotorabine, a nucleoside analog also known by the names Isatoribine and ANA-975 (as its oral prodrug), has been identified as an immunopotentiating agent ncats.iodrugbank.com. Its primary mechanism of action involves selective agonism of Toll-Like Receptor 7 (TLR7), a key pattern-recognition receptor that plays a crucial role in activating the innate immune response ncats.iodrugbank.com. This interaction with TLR7 positions Isotorabine and its derivatives as promising candidates within the field of immunotherapeutics.

The strategic outlook for Isotorabine-derived immunotherapeutics is largely centered on leveraging its TLR7 agonistic activity to stimulate the immune system for therapeutic benefit. TLR agonists, including guanosine (B1672433) analogs like Isotorabine, are recognized for their potential applications as vaccine adjuvants and anti-tumor or anti-infective agents clinmedjournals.org. Early research, dating back to the synthesis of related thiazolo[4,5-d]pyrimidine (B1250722) nucleosides, highlighted their potential as immunotherapeutic agents ncats.io.

The development of small molecule immunotherapeutics, such as Isotorabine derivatives, offers several strategic advantages compared to larger biological drugs researchgate.net. These include potentially lower complexity, improved tissue penetration, reduced manufacturing costs, and enhanced stability and shelf life researchgate.net. These characteristics could contribute to broader accessibility and ease of administration in future therapeutic strategies.

Research findings indicate that activating TLRs can stimulate immune cells clinmedjournals.org. While specific detailed data tables on Isotorabine's direct impact on various immune cell populations in the context of immunotherapeutics were not extensively available in the provided sources, the general principle of TLR7 agonism suggests a strategic direction towards modulating immune responses for therapeutic gain. For instance, studies on TLR activation assays using HEK293 cells expressing specific TLRs demonstrate the potential for compounds to stimulate NF-κB activation, a key step in immune signaling clinmedjournals.org.

The strategic future for Isotorabine in immunotherapeutics may involve its application in combination therapies aimed at overcoming resistance mechanisms in diseases like cancer, similar to strategies being explored with other immunotherapies nih.govfrontiersin.orgabcam.com. Furthermore, addressing potential challenges associated with small molecule drugs, such as rapid systemic distribution and potential off-target effects, could involve the strategic use of advanced methodologies like nanotechnology for targeted delivery to specific immune cell subsets researchgate.net.

The strategic outlook includes continued exploration of the precise downstream effects of Isotorabine's TLR7 activation on different immune cell types and the identification of specific disease contexts where this mechanism can be most effectively exploited. Research into structural modifications of Isotorabine to optimize its TLR7 agonism, improve pharmacokinetic properties, and potentially reduce off-target interactions represents another strategic avenue for advancing Isotorabine-derived immunotherapeutics.

Q & A

Q. What foundational methodologies are critical for establishing Isotorabine’s molecular targets in preclinical studies?

To identify molecular targets, researchers should:

- Conduct systematic literature reviews to map existing knowledge gaps .

- Use in silico docking studies to predict binding affinities, followed by in vitro assays (e.g., fluorescence polarization) to validate interactions .

- Employ CRISPR-Cas9 knockouts in cell lines to confirm target specificity .

- Example Table :

| Assay Type | Target Protein | Binding Affinity (nM) | Validation Method |

|---|---|---|---|

| In silico | Kinase X | 12.3 ± 1.5 | Molecular Dynamics |

| In vitro | Kinase X | 15.8 ± 2.1 | Fluorescence Polarization |

Q. How should researchers design initial dose-response experiments to evaluate Isotorabine’s efficacy?

- Population : Select cell lines/tissue models with relevant target expression.

- Intervention : Test a logarithmic dose range (e.g., 1 nM–100 µM).

- Comparison : Use untreated controls and a reference inhibitor.

- Outcome : Measure IC₅₀ values and cytotoxicity (via MTT assays) .

Q. What criteria determine the selection of in vivo models for Isotorabine’s pharmacokinetic profiling?

- Prioritize species with metabolic pathways analogous to humans (e.g., murine models).

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Feasible : Assess resource availability for longitudinal studies.

- Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data of Isotorabine across experimental models?

- Perform meta-analysis of discordant studies, stratifying by variables:

- Model type (in vitro vs. in vivo), dosing regimen, and endpoint metrics .

- Conduct mechanistic studies to identify confounding factors (e.g., off-target effects in primary cells vs. immortalized lines) .

- Example Conflict Resolution Workflow :

Q. What advanced statistical approaches are recommended for analyzing Isotorabine’s synergistic effects in combination therapies?

- Use Chou-Talalay synergy analysis to calculate Combination Index (CI) values .

- Apply machine learning (e.g., random forest regression) to predict optimal drug ratios .

- Report results with 95% confidence intervals and sensitivity analyses to address variability .

Q. How should researchers optimize Isotorabine’s synthetic protocol to enhance yield without compromising purity?

- Follow Design of Experiments (DoE) principles:

- Vary parameters (catalyst concentration, temperature) in a factorial design .

- Characterize intermediates via HPLC and NMR, prioritizing steps with >90% yield .

- Example Optimization Table :

| Parameter | Baseline | Optimized | Purity Change |

|---|---|---|---|

| Catalyst (%) | 5 | 7 | +12% |

| Temperature (°C) | 80 | 65 | +8% |

Methodological Guidelines for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.